molecular formula C11H15N3O3 B1390935 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1038730-67-4

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1390935
CAS No.: 1038730-67-4
M. Wt: 237.25 g/mol
InChI Key: IXQCZXPAOZHIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid is a research-grade chemical compound identified as a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme. The MTH1 protein, also known as NUDT1, is a sanitizing enzyme that cleaves oxidized deoxynucleoside triphosphates (dNTPs) like 8-oxo-dGTP, preventing their incorporation into DNA and thereby averting DNA damage and subsequent apoptosis. This mechanism is crucial for the survival of cancer cells, which often exhibit high levels of oxidative stress. By inhibiting MTH1, this compound causes an accumulation of oxidized dNTPs, leading to DNA double-strand breaks and selective cell death in various cancer cell lines, as demonstrated in studies on colorectal carcinoma and other malignancies. This makes it a valuable tool compound for researchers investigating the role of MTH1 in oncology, studying oxidative stress responses, and exploring novel therapeutic strategies that target the DNA damage repair pathway. Supplied with detailed analytical data, including HPLC and mass spectrometry, this product is intended for use in in vitro cell culture and biochemical assays. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10-6-9(11(16)17)7-14(10)4-1-3-13-5-2-12-8-13/h2,5,8-9H,1,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQCZXPAOZHIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCN2C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrrolidinone Core

The pyrrolidinone ring bearing a carboxylic acid at the 3-position can be synthesized via cyclization of suitable ketoacid precursors or amino acid derivatives. One approach involves:

  • Starting from a 3-oxo acid or ketoacid intermediate.
  • Cyclization under acidic or basic conditions to form the 5-oxopyrrolidine ring.
  • Hydrolysis or esterification steps to install or reveal the carboxylic acid group at C-3.

For example, ketoacid esters can be converted to the corresponding pyrrolidinone carboxylic acids by base hydrolysis followed by acidification, as described in synthetic schemes involving oxobutanoate intermediates.

Functional Group Transformations and Salt Formation

  • The free acid form can be converted to pharmaceutically acceptable salts by treatment with inorganic or organic acids (e.g., hydrochloric acid, sulfuric acid, acetic acid) to improve solubility and stability.
  • Functional group transformations such as oxidation or reduction can be applied to intermediates to optimize yield and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrrolidinone ring formation Cyclization of ketoacid precursor; base hydrolysis 60–85 Typical yields depend on precursor purity and reaction time
Alkylation with imidazole side chain 3-(1H-imidazol-1-yl)propyl halide, K2CO3, DMF, 25–40 °C 50–75 Requires careful control of temperature and stoichiometry to minimize by-products
Salt formation (acid addition) Treatment with HCl or organic acid in suitable solvent Quantitative Salt forms improve pharmaceutical properties and are obtained by standard acid-base reactions

Representative Synthetic Pathway (Literature-Based)

  • Synthesis of 3-carboxypyrrolidin-2-one intermediate : Starting from a ketoacid such as 2-methyl-3-oxobutanoic acid, cyclization under basic aqueous conditions yields the pyrrolidinone ring with a carboxylic acid at C-3.

  • Preparation of 3-(1H-imidazol-1-yl)propyl halide : The imidazole ring is alkylated with 1,3-dibromopropane or similar reagents to afford the 3-(1H-imidazol-1-yl)propyl bromide or chloride.

  • N-alkylation of pyrrolidinone : The pyrrolidinone nitrogen is deprotonated with potassium carbonate in DMF and reacted with the imidazole-propyl halide to afford the target compound.

  • Purification : The crude product is purified by recrystallization or chromatography, followed by optional salt formation for pharmaceutical use.

Analytical and Research Findings

  • The purity and identity of the compound are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
  • The acid addition salts formed show enhanced stability and solubility, which are critical for pharmaceutical applications.
  • Functional group transformations on the pyrrolidinone ring and imidazole substituent have been explored to optimize biological activity and synthetic accessibility.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range Comments
Pyrrolidinone ring synthesis Ketoacid precursor, base hydrolysis 60–85% Efficient cyclization crucial
Imidazole side chain synthesis Alkylation with 1,3-dihalopropane 70–85% Requires careful control to avoid side products
N-Alkylation of pyrrolidinone K2CO3, DMF, 25–40 °C 50–75% Moderate yields, optimization possible
Salt formation Acid treatment (HCl, acetic acid) Quantitative Enhances pharmaceutical properties

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives.

Scientific Research Applications

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts. The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound may interact with nucleic acids and proteins, affecting their function and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid 3-(Imidazol-1-yl)propyl, carboxylic acid C₁₁H₁₃N₃O₃* 235.24 Potential enzyme inhibition (imidazole pharmacophore)
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Bromophenyl C₁₁H₁₀BrNO₃ 284.11 Bromine enhances lipophilicity; possible halogen bonding
1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid 2-Hydroxyethyl C₇H₁₁NO₄ 173.17 Hydrophilic substituent; improved solubility
1-(3-Isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid 3-Isopropoxypropyl C₁₁H₁₉NO₄ 229.27 Ether linkage may enhance metabolic stability
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid Pyridinyl-oxadiazole, imidazole C₁₄H₁₃N₅O₃ 299.29 Dual heterocycles for multi-target engagement

*Calculated molecular formula and weight based on structural analysis.

Physicochemical and Functional Differences

Lipophilicity and Solubility :

  • The bromophenyl analog () exhibits higher lipophilicity (logP ~2.5 estimated) due to the bromine atom, making it suitable for membrane penetration. In contrast, the hydroxyethyl derivative () has enhanced aqueous solubility (logP ~0.5) due to its polar hydroxyl group .
  • The target compound’s imidazole-propyl chain balances moderate lipophilicity (logP ~1.2) with hydrogen-bonding capacity, ideal for drug-receptor interactions .

Thermal Stability :

  • The hydroxyethyl analog has a boiling point of 452.7°C and flash point of 227.6°C (), while the bromophenyl variant likely decomposes at lower temperatures due to bromine’s labile nature .

Biological Activity :

  • Imidazole derivatives (e.g., ) are common in protease inhibitors (e.g., angiotensin-converting enzyme inhibitors) due to imidazole’s metal-coordinating ability .
  • The oxadiazole-pyridine-imidazole hybrid () may target bacterial enzymes (e.g., DNA gyrase) via heterocyclic stacking interactions .

Biological Activity

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 1038730-67-4, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C11H15N3O3, with a molecular weight of 237.2551 g/mol. The structure includes an imidazole ring and a pyrrolidine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant biological activities, particularly against multidrug-resistant pathogens and cancer cell lines. The following sections detail specific findings related to the compound's antimicrobial and anticancer properties.

Antimicrobial Activity

A study exploring the antimicrobial properties of various 5-oxopyrrolidine derivatives highlighted their effectiveness against several multidrug-resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae. The findings suggest that structural modifications in these compounds can enhance their antimicrobial efficacy.

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BKlebsiella pneumoniae16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

The study utilized standard broth microdilution techniques to determine MIC values, demonstrating that certain derivatives possess potent antimicrobial properties against resistant strains .

Anticancer Activity

The anticancer potential of this compound was evaluated using the A549 human lung adenocarcinoma cell line. The compound exhibited cytotoxic effects that were compared to cisplatin, a common chemotherapeutic agent.

Table 2: Cytotoxicity of 5-Oxopyrrolidine Derivatives on A549 Cells

CompoundConcentration (µM)Cell Viability (%)
Control (Cisplatin)10030
Compound D10040
Compound E10055

Results indicated that while all tested compounds reduced cell viability, some exhibited lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .

Case Studies

Several case studies have documented the biological activities of similar compounds. For instance, researchers synthesized derivatives based on the oxopyrrolidine scaffold and assessed their activity against both bacterial and cancer cell lines. These studies consistently showed that modifications to the imidazole or pyrrolidine rings could significantly impact biological efficacy.

Case Study Example

In one notable study, a series of imidazole-containing oxopyrrolidine derivatives were synthesized and tested for their ability to inhibit the growth of resistant bacterial strains. The results demonstrated that certain substitutions led to enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic: What synthetic strategies are reported for 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid, and how are key intermediates purified?

The synthesis typically involves multi-step routes, including alkylation, cyclization, and coupling reactions. For example:

  • Step 1 : Formation of the pyrrolidone core via cyclization of itaconic acid derivatives under acidic conditions, as seen in analogous syntheses of 5-oxopyrrolidine-3-carboxylic acids .
  • Step 2 : Introduction of the 3-(1H-imidazol-1-yl)propyl side chain via nucleophilic substitution or Mitsunobu reactions, using reagents like 1H-imidazole and a brominated propane derivative.
  • Purification : Recrystallization from acetic acid/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is commonly employed to isolate intermediates .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the imidazole and pyrrolidine ring connectivity. For example, the imidazole protons appear as singlets near δ 7.5–8.0 ppm, while the pyrrolidone carbonyl resonates at ~175 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the propyl linker and imidazole orientation .
  • FTIR : Confirms carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and imidazole C-N bonds (~1600 cm1^{-1}) .

Advanced: How can computational modeling predict the compound’s biological targets?

  • Molecular Docking : Tools like AutoDock Vina assess binding affinities to enzymes (e.g., PYCR1, a reductase linked to pyrroline-5-carboxylate metabolism) by simulating interactions with the imidazole and carboxylic acid moieties .
  • MD Simulations : Evaluate stability of ligand-protein complexes in physiological conditions, focusing on hydrogen bonding between the carboxylic acid group and active-site residues .

Advanced: How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies may arise from solvent effects or tautomerism in the imidazole ring. Methodological solutions include:

  • Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl3_3 to minimize solvent shifts .
  • Variable Temperature NMR : Identify tautomeric forms (e.g., 1H vs. 3H imidazole) by observing signal splitting at elevated temperatures .

Synthesis Contradictions: Why do yields vary across studies for analogous compounds?

Yield differences often stem from:

  • Catalyst Choice : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in coupling reactions improve efficiency compared to Cu-mediated methods .
  • Reaction Time : Extended reflux durations (>5 hours) in acetic acid enhance cyclization but may degrade acid-sensitive intermediates .

Pharmacological: What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme Inhibition : Test against PYCR1 using spectrophotometric assays monitoring NADPH consumption .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects linked to imidazole-mediated kinase inhibition .

Structure-Activity Relationship (SAR): How do substituents on the imidazole ring affect activity?

  • Imidazole N-Alkylation : Adding methyl groups to the imidazole nitrogen reduces solubility but enhances membrane permeability, as shown in pyrazole-based analogues .
  • Propyl Linker Modification : Shortening the chain to ethyl decreases target affinity due to reduced conformational flexibility .

Stability: What storage conditions prevent decomposition of this compound?

  • Temperature : Store at –20°C in airtight containers to avoid hydrolysis of the pyrrolidone ring .
  • Humidity Control : Use desiccants (silica gel) to prevent carboxylic acid dimerization .

Mechanistic Studies: What catalytic pathways are proposed for its synthesis?

  • Acid-Catalyzed Cyclization : Protonation of itaconic acid derivatives facilitates ring closure via intramolecular nucleophilic attack .
  • Pd-Catalyzed Coupling : Suzuki-Miyaura reactions introduce aryl groups to the imidazole ring, requiring optimized ligand-to-metal ratios .

Toxicity: What preliminary safety data should guide handling?

  • Acute Toxicity : LD50_{50} values in rodents (if available) inform safe dosing limits.
  • Skin/Eye Irritation : Use PPE (gloves, goggles) as the compound may cause irritation similar to imidazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.